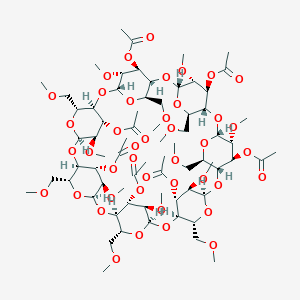

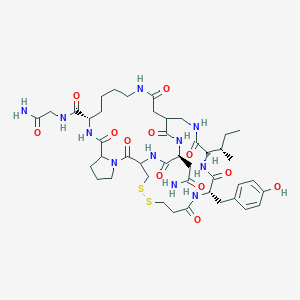

Oxytocin, mpa(1)-cyclo(glu(4)-lys(8))-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

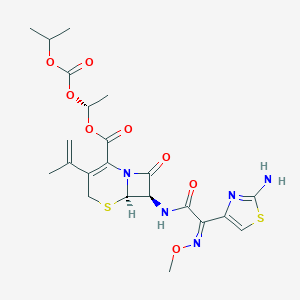

Oxytocin, mpa(1)-cyclo(glu(4)-lys(8))-, is a synthetic analogue of the naturally occurring peptide hormone, oxytocin. It has been studied extensively for its potential therapeutic applications in various medical fields, including obstetrics, gynecology, and psychiatry.

Mecanismo De Acción

Oxytocin, mpa(1)-cyclo(glu(4)-lys(8))- binds to the oxytocin receptor, which is a G protein-coupled receptor. The binding of oxytocin, mpa(1)-cyclo(glu(4)-lys(8))- to the receptor activates a signaling pathway that leads to the release of intracellular calcium ions and the activation of downstream effectors. This results in the various physiological and biochemical effects of oxytocin, mpa(1)-cyclo(glu(4)-lys(8))-.

Biochemical and Physiological Effects:

Oxytocin, mpa(1)-cyclo(glu(4)-lys(8))- has various biochemical and physiological effects, including the stimulation of uterine contractions, the regulation of social behavior, and the modulation of stress responses. It has also been shown to have anti-inflammatory effects and to promote wound healing.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using oxytocin, mpa(1)-cyclo(glu(4)-lys(8))- in lab experiments is its high potency and specificity for the oxytocin receptor. This allows for precise control over the experimental conditions and reduces the likelihood of off-target effects. However, one limitation is its relatively short half-life, which requires frequent administration in experiments.

Direcciones Futuras

There are several future directions for the study of oxytocin, mpa(1)-cyclo(glu(4)-lys(8))- in various medical fields. In obstetrics, it could be studied for its potential use in the treatment of preterm labor and postpartum hemorrhage. In gynecology, it could be studied for its potential use in the treatment of menstrual disorders and infertility. In psychiatry, it could be studied for its potential use in the treatment of depression and addiction.

Conclusion:

Oxytocin, mpa(1)-cyclo(glu(4)-lys(8))- is a synthetic analogue of the naturally occurring peptide hormone, oxytocin, which has been studied extensively for its potential therapeutic applications in various medical fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential therapeutic applications of oxytocin, mpa(1)-cyclo(glu(4)-lys(8))- in various medical fields.

Métodos De Síntesis

Oxytocin, mpa(1)-cyclo(glu(4)-lys(8))- is synthesized through solid-phase peptide synthesis. The process involves the sequential addition of amino acids to a growing peptide chain, which is anchored to a solid support. The resulting peptide is then cleaved from the solid support and purified to obtain the final product.

Aplicaciones Científicas De Investigación

Oxytocin, mpa(1)-cyclo(glu(4)-lys(8))- has been studied for its potential therapeutic applications in various medical fields. In obstetrics, it has been shown to stimulate uterine contractions and induce labor. In gynecology, it has been studied for its potential use in the treatment of endometriosis and uterine fibroids. In psychiatry, it has been studied for its potential use in the treatment of social anxiety disorder, post-traumatic stress disorder, and autism spectrum disorder.

Propiedades

Número CAS |

125666-62-8 |

|---|---|

Nombre del producto |

Oxytocin, mpa(1)-cyclo(glu(4)-lys(8))- |

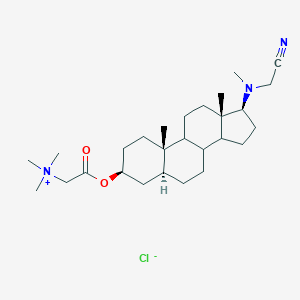

Fórmula molecular |

C43H63N11O12S2 |

Peso molecular |

990.2 g/mol |

Nombre IUPAC |

(10S,22S,25S,35S)-N,35-bis(2-amino-2-oxoethyl)-22-[(2S)-butan-2-yl]-25-[(4-hydroxyphenyl)methyl]-2,8,16,21,24,27,34,37-octaoxo-30,31-dithia-3,9,15,20,23,26,33,36-octazatricyclo[16.14.5.03,7]heptatriacontane-10-carboxamide |

InChI |

InChI=1S/C43H63N11O12S2/c1-3-23(2)36-42(65)47-20-25-18-35(59)46-14-5-4-7-27(38(61)48-21-33(45)57)50-41(64)31-8-6-15-54(31)43(66)30(52-39(62)29(19-32(44)56)51-37(25)60)22-68-67-16-13-34(58)49-28(40(63)53-36)17-24-9-11-26(55)12-10-24/h9-12,23,25,27-31,36,55H,3-8,13-22H2,1-2H3,(H2,44,56)(H2,45,57)(H,46,59)(H,47,65)(H,48,61)(H,49,58)(H,50,64)(H,51,60)(H,52,62)(H,53,63)/t23-,25?,27-,28-,29-,30?,31?,36-/m0/s1 |

Clave InChI |

LFKZJWPKJWLCPZ-RROUQNFWSA-N |

SMILES isomérico |

CC[C@H](C)[C@H]1C(=O)NCC2CC(=O)NCCCC[C@H](NC(=O)C3CCCN3C(=O)C(CSSCCC(=O)N[C@H](C(=O)N1)CC4=CC=C(C=C4)O)NC(=O)[C@@H](NC2=O)CC(=O)N)C(=O)NCC(=O)N |

SMILES |

CCC(C)C1C(=O)NCC2CC(=O)NCCCCC(NC(=O)C3CCCN3C(=O)C(CSSCCC(=O)NC(C(=O)N1)CC4=CC=C(C=C4)O)NC(=O)C(NC2=O)CC(=O)N)C(=O)NCC(=O)N |

SMILES canónico |

CCC(C)C1C(=O)NCC2CC(=O)NCCCCC(NC(=O)C3CCCN3C(=O)C(CSSCCC(=O)NC(C(=O)N1)CC4=CC=C(C=C4)O)NC(=O)C(NC2=O)CC(=O)N)C(=O)NCC(=O)N |

Sinónimos |

1-Mpa-cyclo(4-Glu-8-Lys)-oxytocin oxytocin, beta mercaptopropionic acid(1)-cyclo(glutamyl(4)-lysyl(8))- oxytocin, Mpa(1)-cyclo(Glu(4)-Lys(8))- |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-Hydroxy-2-(4-hydroxybutyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol](/img/structure/B166885.png)